molecular formula C13H16N2O4 B2761668 1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1267290-36-7

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2761668
CAS RN: 1267290-36-7
M. Wt: 264.281
InChI Key: ZIIFVAQCGBAZSR-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” seems to be a complex organic molecule. The name suggests that it contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxamide group. The molecule also contains a phenyl ring with two methoxy groups attached .


Molecular Structure Analysis

The molecular structure of a similar compound, “Ethanone, 1-(3,4-dimethoxyphenyl)-”, has been analyzed using single-crystal X-ray diffraction technique . This method could potentially be used to analyze the structure of “1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide”.


Chemical Reactions Analysis

The reaction mechanism of a related compound, “1-(3′,4′-Dimethoxyphenyl)Propene”, has been studied. The reaction involves several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .

Scientific Research Applications

Catalysis and Organic Synthesis

1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been used as a substrate in catalytic reactions. For instance, ionic organic solids like 1,3-bis(carboxymethyl)imidazolium chloride serve as catalysts for the Michael addition of N-heterocycles to chalcones. This methodology allows the preparation of the compound with moderate yield, despite the retro-Michael reaction. The green metrics of these synthetic reactions make them environmentally friendly .

Triazole Derivatives and Biological Effects

Triazole derivatives, including our compound of interest, exhibit diverse biological effects. Their structural characteristics facilitate binding with target molecules. β-Azolyl ketones, such as 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, have been studied for their fungicidal, bactericidal, and herbicidal properties. Understanding their mode of action and optimizing their synthesis can lead to valuable applications .

Aza-Michael Reaction and Atom-Efficient Synthesis

The aza-Michael reaction, a powerful synthetic tool, provides access to β-aminocarbonyl derivatives. By reacting N-heterocycles with α,β-unsaturated ketones, researchers can efficiently generate bioactive precursors. Our compound’s involvement in this reaction highlights its potential as a building block for drug discovery .

Azapentalenes and Heterocyclic Chemistry

Azapentalenes, which contain an azido group ortho to the pyrazole, have been synthesized using related compounds. These heterocyclic structures find applications in materials science, organic electronics, and supramolecular chemistry. Exploring the reactivity of 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can contribute to this field .

Computational Studies and Reaction Mechanisms

Understanding the reaction mechanisms involving our compound is crucial. Computational studies can elucidate electronic changes, bond formations, and energy landscapes during reactions. Investigating the transition states and intermediates provides insights into its reactivity and potential applications .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-10-4-3-9(6-11(10)19-2)15-7-8(13(14)17)5-12(15)16/h3-4,6,8H,5,7H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIFVAQCGBAZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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